molecular formula C18H19N3O3 B4411035 [2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate

[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate

Cat. No.: B4411035
M. Wt: 325.4 g/mol
InChI Key: GXJLOAPBGNAZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and an acetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the piperazine ring.

    Formation of the Acetate Ester: The final step involves esterification, where the phenyl group is acetylated using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated pyridines and nucleophiles like amines or thiols.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl methyl ester: Similar structure but with a methyl ester group instead of an acetate ester.

    2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate: Similar structure but with a propionate ester group.

Uniqueness

[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetate ester group, in particular, may influence its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

[2-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-14(22)24-16-7-3-2-6-15(16)18(23)21-12-10-20(11-13-21)17-8-4-5-9-19-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJLOAPBGNAZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate
Reactant of Route 2
Reactant of Route 2
[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate
Reactant of Route 4
Reactant of Route 4
[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate
Reactant of Route 5
Reactant of Route 5
[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate
Reactant of Route 6
Reactant of Route 6
[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.